2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide
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Description
The compound “2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule. It contains a total of 58 bonds, including 38 non-H bonds, 22 multiple bonds, 5 rotatable bonds, 4 double bonds, and 18 aromatic bonds .
Synthesis Analysis
The synthesis of this compound or similar compounds involves the use of various techniques. For instance, a series of 5-alkyl-4-oxo-4,5-dihydro-triazolo quinoxaline-1-carboxamide derivatives were designed, synthesized, and evaluated for anti-inflammatory effects . The structures of the synthesized compounds were determined using H NMR, C NMR, and HRMS .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures, including 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .
Chemical Reactions Analysis
The compound may have potential inhibitory activity against hMAO-A and hMAO-B . Twenty-one compounds were screened for their inhibitory activity against hMAO-A and hMAO-B by using an in vitro Amplex Red® reagent-based fluorometric method .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, the compound’s molecular formula and weight can be inferred from its structure .
Mechanism of Action
Target of Action
The primary targets of this compound are DNA molecules . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
The compound interacts with DNA through intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the replication and transcription processes .
Biochemical Pathways
The compound’s interaction with DNA affects the DNA replication and transcription pathways . By intercalating into the DNA helix, the compound can disrupt these pathways, leading to the inhibition of cell growth and division .
Pharmacokinetics
The compound’s potent dna intercalation activity suggests that it may have good cellular uptake and distribution .
Result of Action
The compound’s intercalation into DNA results in the inhibition of cell growth and division . This makes the compound potentially useful as an anticancer agent, as it can inhibit the growth of cancer cells .
Future Directions
properties
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c1-4-35-20-11-9-19(10-12-20)28-24(33)16-31-27(34)32-23-8-6-5-7-22(23)29-26(25(32)30-31)36-21-14-17(2)13-18(3)15-21/h5-15H,4,16H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZDWDYZZYBINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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